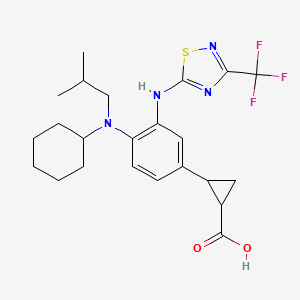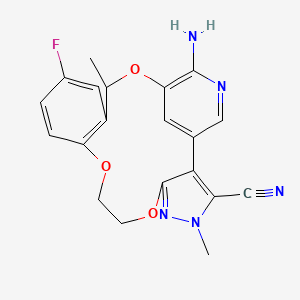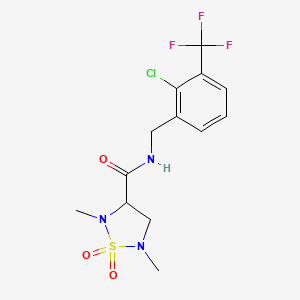
Isothiazolidine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolidine derivative 1 is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the broader class of isothiazolidines, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazolidine derivative 1 typically involves the intramolecular condensation of 3-hydroxy-1-propanesulfonamide under reduced pressure, leading to the formation of the sultam structure . Another method involves the sulfonylation of 3-amino-1-propanesulfonyl chlorides, followed by cyclization under basic conditions .
Industrial Production Methods: On an industrial scale, isothiazolidine derivatives can be synthesized through the ring-closure of 3-mercaptopropanamides. This process involves the chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .
Chemical Reactions Analysis
Types of Reactions: Isothiazolidine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazolidines .
Scientific Research Applications
Isothiazolidine derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in studying microbial resistance.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Employed as a biocide in various industrial applications, including water treatment and preservation of materials
Mechanism of Action
The antimicrobial activity of isothiazolidine derivative 1 is attributed to its ability to inhibit enzymes with thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, disrupting essential metabolic pathways and leading to cell death .
Comparison with Similar Compounds
- Methylisothiazolinone
- Chloromethylisothiazolinone
- Benzisothiazolinone
- Octylisothiazolinone
- Dichlorooctylisothiazolinone
Comparison: Isothiazolidine derivative 1 is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Compared to other isothiazolinones, it may exhibit different antimicrobial spectra and stability profiles .
Properties
Molecular Formula |
C13H15ClF3N3O3S |
|---|---|
Molecular Weight |
385.79 g/mol |
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxamide |
InChI |
InChI=1S/C13H15ClF3N3O3S/c1-19-7-10(20(2)24(19,22)23)12(21)18-6-8-4-3-5-9(11(8)14)13(15,16)17/h3-5,10H,6-7H2,1-2H3,(H,18,21) |
InChI Key |
FDFVMILOAWFGGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(N(S1(=O)=O)C)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


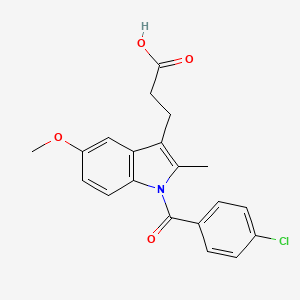
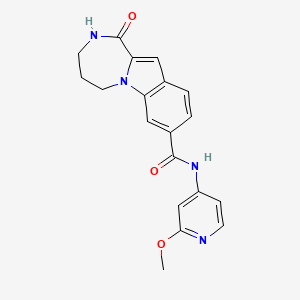

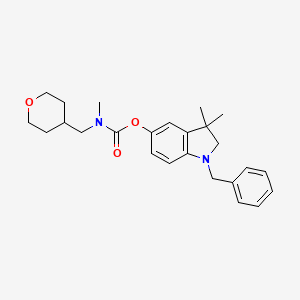

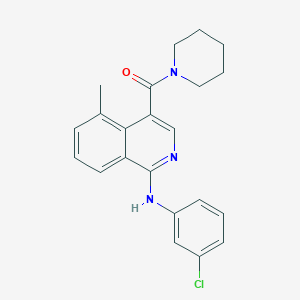
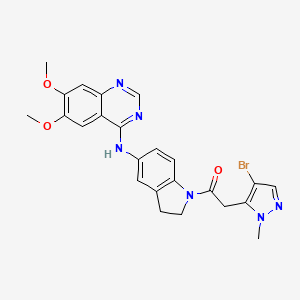
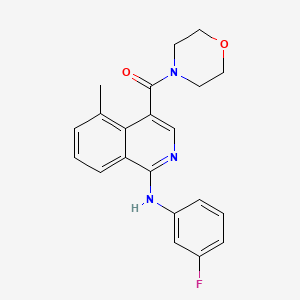


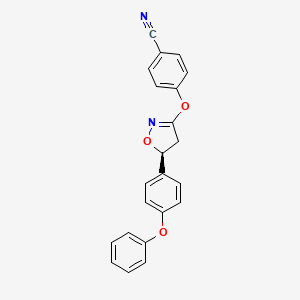
![6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one](/img/structure/B10833658.png)
